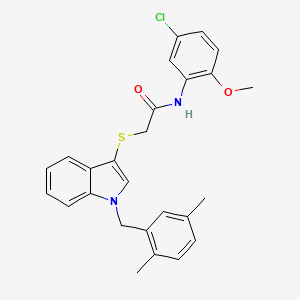
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H25ClN2O2S and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C₁₈H₁₈ClN₃O₂S
Molecular Weight: 357.87 g/mol
CAS Number: 898442-04-1
Research indicates that this compound exhibits antiproliferative and pro-apoptotic activities, particularly against various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins.
Key Findings:
- Caspase Activation: Studies have shown that this compound significantly increases the levels of caspase-3 and caspase-8, leading to enhanced apoptosis in cancer cells .
- Bcl-2 Regulation: The compound decreases anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels, promoting cell death in malignant cells .
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 10.5 | Significant growth inhibition |
| Apoptosis Induction | HeLa (Cervical Cancer) | 8.3 | Increased caspase activation |
| Cytotoxicity | MCF7 (Breast Cancer) | 12.0 | Induction of cell death |
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the compound's effect on various cancer cell lines, demonstrating notable cytotoxicity and apoptosis induction at micromolar concentrations. The research highlighted its potential as a lead compound for developing new anticancer therapies . -
Antimicrobial Properties:
Preliminary investigations also suggested that the compound possesses antimicrobial activity against certain Gram-positive bacteria, indicating a broader therapeutic potential beyond oncology . -
In Silico Studies:
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential effectiveness as an inhibitor of specific kinases involved in cancer progression .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2S/c1-17-8-9-18(2)19(12-17)14-29-15-25(21-6-4-5-7-23(21)29)32-16-26(30)28-22-13-20(27)10-11-24(22)31-3/h4-13,15H,14,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJVFFXJARSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













